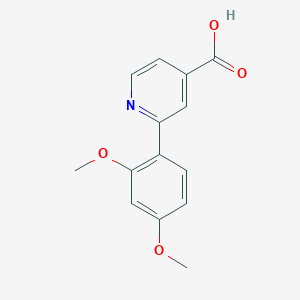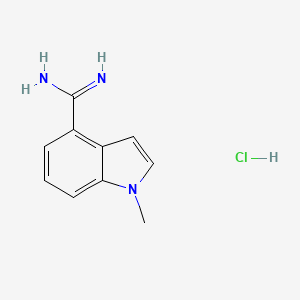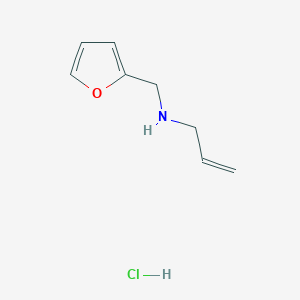
1,4,6-Trimethyl-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole-2-carboxylic acid is a significant heterocyclic system in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological properties . Various methods of synthesis have been investigated, including the Fischer indole synthesis .
Molecular Structure Analysis
The molecular structure of indole-2-carboxylic acid consists of a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring participates in the aromatic system .
Chemical Reactions Analysis
Indole-2-carboxylic acid can be used as a reactant for the preparation of various compounds. For instance, it can be used in the preparation of spirooxoindolepyrrolidines via reduction followed by oxidation, condensation, reduction, amidation, and Kharasch radical cyclization .
Physical And Chemical Properties Analysis
The physical and chemical properties of indole-2-carboxylic acid can vary depending on the specific derivative. For instance, 3,4,7-trimethyl-1H-indole-2-carboxylic acid is a solid at room temperature .
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have shown potential as antiviral agents. For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A . It’s plausible that “1,4,6-Trimethyl-1H-indole-2-carboxylic acid” could have similar antiviral properties, but further research would be needed to confirm this.
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory activities . This suggests that “1,4,6-Trimethyl-1H-indole-2-carboxylic acid” could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have been used in the treatment of cancer cells . Therefore, “1,4,6-Trimethyl-1H-indole-2-carboxylic acid” could potentially have applications in cancer treatment.
Anti-HIV Activity
Indole-2-carboxylic acid derivatives have been found to be effective against HIV-1 . This suggests that “1,4,6-Trimethyl-1H-indole-2-carboxylic acid” could potentially be used in the treatment of HIV.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activities . This suggests that “1,4,6-Trimethyl-1H-indole-2-carboxylic acid” could potentially be used as an antioxidant.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activities . This suggests that “1,4,6-Trimethyl-1H-indole-2-carboxylic acid” could potentially be used as an antimicrobial agent.
Mécanisme D'action
Target of Action
Indole derivatives, such as 1,4,6-Trimethyl-1H-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These compounds have been shown to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been found to inhibit the strand transfer of hiv-1 integrase . The indole nucleus of these compounds has been observed to chelate with two Mg^2+ ions within the active site of integrase .
Biochemical Pathways
Indole derivatives have been shown to have a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 20324 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that this compound has multiple effects at the molecular and cellular level.
Safety and Hazards
Safety and hazards associated with indole-2-carboxylic acid derivatives can vary depending on the specific derivative. For example, 3,4,7-trimethyl-1H-indole-2-carboxylic acid is classified as Acute Tox. 4 Oral and Skin Corrosion/Irritation Category 2 according to the 2012 OSHA Hazard Communication Standard .
Orientations Futures
The future directions of research on indole-2-carboxylic acid and its derivatives are promising. They have been the focus of many researchers in the study of pharmaceutical compounds for many years . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Propriétés
IUPAC Name |
1,4,6-trimethylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-4-8(2)9-6-11(12(14)15)13(3)10(9)5-7/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPADWLQAONDSRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(N(C2=C1)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,6-Trimethyl-1H-indole-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95%](/img/structure/B6361586.png)

![2-[3-(3-Nitro-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6361606.png)

![1-[2-(1,3-Dioxolan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6361619.png)
![3-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B6361620.png)
![4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B6361628.png)
![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6361638.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6361640.png)
![4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361646.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361663.png)
![(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361670.png)
![4-Bromo-2-[(propylamino)methyl]phenol](/img/structure/B6361675.png)